

Understanding the Mass Shift in Alimemazine D6: A Technical Guide

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Compound of Interest

Compound Name: Alimemazine D6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift observed in **Alimemazine D6**, a deuterated isotopologue of the phenothiazine-based drug, Alimemazine. This guide provides a comprehensive overview of its chemical properties, the rationale for its use in analytical methodologies, and detailed experimental protocols.

Introduction to Alimemazine and its Deuterated Analog

Alimemazine, also known as Trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties[1][2][3]. It is primarily used to treat pruritus and urticaria[2][3]. In analytical and clinical settings, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs in biological matrices[4]. **Alimemazine D6**, where six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the bioanalysis of Alimemazine by mass spectrometry[5].

The core of this guide focuses on the deliberate and significant alteration in mass—the "mass shift"—that arises from the isotopic labeling of Alimemazine. This mass shift is fundamental to its function as an internal standard, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

The Mass Shift Explained

The key to understanding the mass shift lies in the atomic mass difference between hydrogen (^1H) and its stable isotope, deuterium (^2H or D). The mass of a deuterium atom is approximately twice that of a protium atom.

In **Alimemazine D6**, the isotopic labeling occurs at the two N-methyl groups, as indicated by its IUPAC name: 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine[6]. This means that the six hydrogen atoms on these two methyl groups are replaced with six deuterium atoms.

Calculation of the Mass Shift:

The theoretical mass shift can be calculated by comparing the monoisotopic masses of Alimemazine and **Alimemazine D6**.

- Monoisotopic Mass of Alimemazine ($\text{C}_{18}\text{H}_{22}\text{N}_2\text{S}$): 298.150370 Da
- Monoisotopic Mass of **Alimemazine D6** ($\text{C}_{18}\text{H}_{16}\text{D}_6\text{N}_2\text{S}$): 304.188030 Da[6]

$$\text{Mass Shift} = 304.188030 \text{ Da} - 298.150370 \text{ Da} = 6.03766 \text{ Da}$$

This observed mass shift is consistent with the replacement of six hydrogen atoms with six deuterium atoms.

Data Presentation

Quantitative data for Alimemazine and its deuterated analog are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

Property	Alimemazine	Alimemazine D6
Molecular Formula	C ₁₈ H ₂₂ N ₂ S	C ₁₈ H ₁₆ D ₆ N ₂ S
Average Molecular Weight	298.45 g/mol	304.48 g/mol [7]
Monoisotopic Mass	298.150370 Da	304.188030 Da[6]
IUPAC Name	N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1]	2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine[6]

Table 2: Mass Spectrometry Data for Bioanalysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Alimemazine	299.30[8]	100.20[8]
Alimemazine D6 (Internal Standard)	305.30[8]	106.30[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Alimemazine D6**.

Synthesis of Alimemazine D6 (Representative Protocol)

While a specific, detailed synthesis protocol for **Alimemazine D6** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of amines. A common method involves the reductive amination of a suitable precursor with a deuterated source.

Objective: To introduce two trideuteriomethyl (-CD₃) groups onto the primary amine of a desmethylalimemazine precursor.

Materials:

- 10-(3-amino-2-methylpropyl)-10H-phenothiazine (desmethylalimemazine precursor)
- Deuteroformaldehyde (CD_2O) or paraformaldehyde- d_2
- Sodium borodeuteride (NaBD_4) or a similar reducing agent
- Anhydrous methanol- d_4 (CD_3OD)
- Anhydrous inert solvent (e.g., tetrahydrofuran)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- **Formation of the Iminium Ion:** Dissolve the desmethylalimemazine precursor in anhydrous methanol- d_4 under an inert atmosphere. Add an excess of deuteroformaldehyde. The reaction will form a deuterated iminium ion intermediate.
- **Reductive Amination:** Cool the reaction mixture in an ice bath and slowly add sodium borodeuteride. The deuteride from NaBD_4 will reduce the iminium ion to the corresponding N-trideuteriomethyl amine.
- **Second Deuteromethylation:** Repeat steps 1 and 2 to add the second trideuteriomethyl group to the secondary amine formed in the first stage.
- **Work-up and Purification:** Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **Alimemazine D6**.
- **Characterization:** Confirm the structure and isotopic purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Bioanalytical Method for Alimemazine in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Alimemazine in human plasma[8].

Objective: To quantify the concentration of Alimemazine in human plasma using **Alimemazine D6** as an internal standard.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface

Materials and Reagents:

- Alimemazine and **Alimemazine D6** reference standards
- Human plasma
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Ethyl acetate (for extraction)
- Milli-Q water

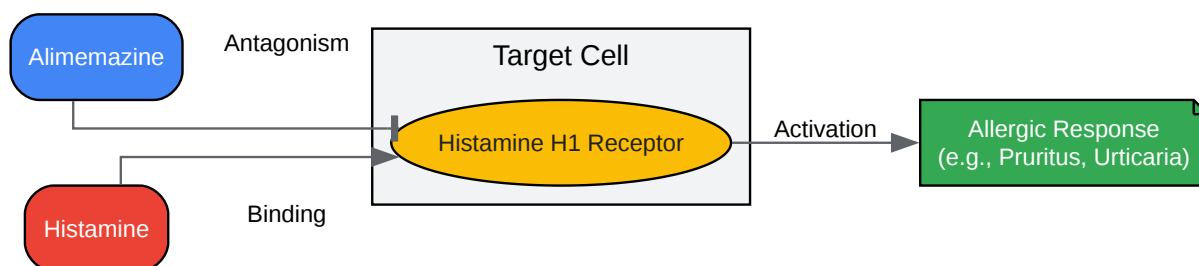
Procedure:

- Preparation of Standard and QC Samples: Prepare stock solutions of Alimemazine and **Alimemazine D6** in methanol. Serially dilute the Alimemazine stock solution with blank human plasma to prepare calibration curve standards and quality control (QC) samples at various concentrations.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 300 µL of plasma sample, add 50 µL of the **Alimemazine D6** internal standard solution.

- Add 2.0 mL of ethyl acetate and vortex for 10 minutes.
- Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase.
- Chromatographic Conditions:
 - Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm[8]
 - Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)[8]
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive ion spray
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Alimemazine: 299.30 → 100.20 m/z[8]
 - **Alimemazine D6**: 305.30 → 106.30 m/z[8]
- Data Analysis: Quantify the Alimemazine concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

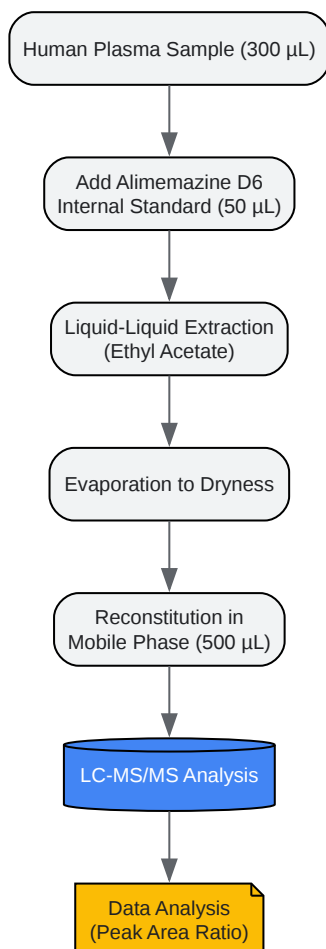
Signaling Pathway



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Caption: Alimemazine's mechanism of action as a histamine H1 receptor antagonist.

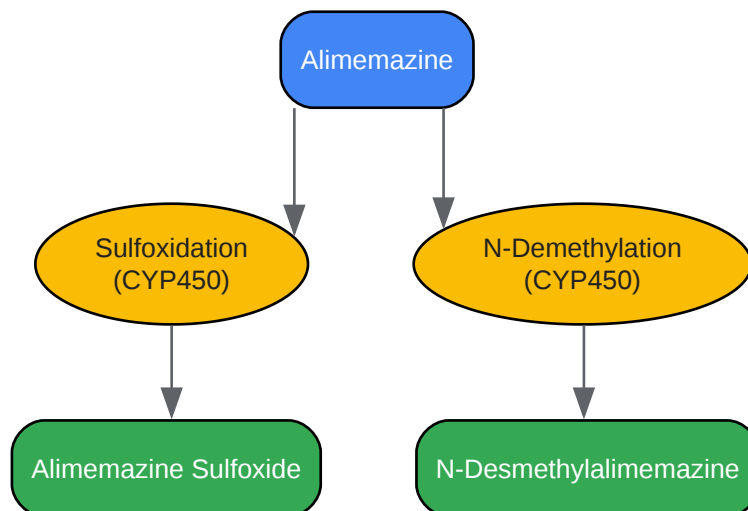
Experimental Workflow



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Caption: Bioanalytical workflow for the quantification of Alimemazine in plasma.

Metabolic Pathway



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Caption: Primary metabolic pathways of Alimemazine.

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